
5-(Piperidin-4-ylmethyl)pyrimidine
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Overview
Description
5-(Piperidin-4-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .
Biochemical Pathways
It is known that purine and pyrimidine nucleotides are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .
Pharmacokinetics
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It is known that several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
It is known that anaerobic bacteria can degrade pyrimidine, and factors such as ph, alkalinity, and the presence of certain ions can influence this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method starts with 2-methylpyrimidine, which undergoes bromination, coupling, and catalytic hydrogenation to yield the target compound . The reaction conditions often involve the use of bromine, palladium catalysts, and hydrogen gas under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrimidine ring, followed by the addition of electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Anticancer Activity
5-(Piperidin-4-ylmethyl)pyrimidine derivatives have been investigated for their anticancer properties. Research has shown that pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that certain derivatives exhibit potent activity against tumor cells by inducing apoptosis through the activation of caspases .
Case Study: Antitumor Efficacy
A study evaluated the antiproliferative effects of this compound on human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size at well-tolerated doses, highlighting its potential as an effective anticancer agent .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities against various pathogens. Pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
This compound | S. aureus | 200 |
This compound | E. coli | 400 |
This table summarizes the minimum inhibitory concentrations (MIC) demonstrating the compound's effectiveness against these bacterial strains .
Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory conditions .
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory disorders .
Neurological Applications
The compound has been studied for its role as an adenosine A2A receptor antagonist, which is promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating adenosine signaling pathways, it may help in neuroprotection and cognitive enhancement.
Data Table: Neurological Activity
Compound | Target Receptor | Binding Affinity (Ki) |
---|---|---|
This compound | A2A Adenosine Receptor | 8.62 nM |
This data illustrates the binding affinity of the compound to adenosine receptors, indicating its potential therapeutic application in neurodegenerative conditions .
Antidiabetic Effects
Emerging research suggests that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. These effects are mediated through various biochemical pathways involving glucose metabolism .
Case Study: Antidiabetic Evaluation
In clinical trials, patients treated with a pyrimidine derivative showed improved glycemic control compared to placebo groups, indicating a significant role in diabetes management .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound, which is a simple aromatic heterocycle.
Piperidine: A six-membered ring containing one nitrogen atom, often used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidine: A fused ring system with similar structural features.
Uniqueness
5-(Piperidin-4-ylmethyl)pyrimidine is unique due to its combined structural features of both pyrimidine and piperidine, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry .
Biological Activity
5-(Piperidin-4-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety attached to a pyrimidine ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation.
Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
---|---|---|
This compound | 12.5 | 8.0 |
This data suggests that this compound has a significant inhibitory effect on both COX enzymes, making it a candidate for anti-inflammatory drug development .
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines. A study evaluated its antiproliferative effects against several human cancer cell lines, revealing that it inhibits cell growth effectively.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.075 | Induction of apoptosis |
A549 | 0.069 | Cell cycle arrest |
MDA-MB-231 | 0.0046 | Inhibition of DNA synthesis |
The low IC50 values indicate strong antiproliferative activity against these cell lines, suggesting that the compound may induce apoptosis and inhibit DNA synthesis through specific molecular pathways .
3. Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
These results suggest that the compound possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections .
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study using rat models of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. The reduction was measured over time, showing a peak effect at four hours post-administration.
Case Study 2: Anticancer Efficacy in Xenograft Models
A xenograft model involving human breast cancer cells was treated with this compound. Tumor growth was significantly inhibited after three weeks of treatment, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXDCKHIJDMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.